molecular formula C10H11F3O B8292866 Phenol, 2-propyl-4-(trifluoromethyl)-

Phenol, 2-propyl-4-(trifluoromethyl)-

Cat. No. B8292866
M. Wt: 204.19 g/mol
InChI Key: YMWBGBYXNIETLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906653B2

Procedure details

The crude 2-allyl-4-(trifluoromethyl)phenol from Example 90 was dissolved in EtOH (5 mL), 10% Pd/C (20 mg) was added, and the mixture was stirred under an atmosphere of hydrogen at rt for 2 h. The catalyst was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:10). This gave 91 mg (45% over 2 steps) of the title compound as a colorless oil. 1H NMR (400 MHz, CDCl3): δ 1.00 (t, 3H), 1.68 (m, 2H), 2.61 (t, 2H), 5.14 (br, 1H), 6.80 (d, 1H), 7.32 (d, 1H), 7.36 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=[CH:6][C:5]=1[OH:14])[CH:2]=[CH2:3]>CCO.[Pd]>[CH2:1]([C:4]1[CH:9]=[C:8]([C:10]([F:12])([F:13])[F:11])[CH:7]=[CH:6][C:5]=1[OH:14])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under an atmosphere of hydrogen at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel flash chromatography (EtOAc/hexane (v/v) 1:10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)C1=C(C=CC(=C1)C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.